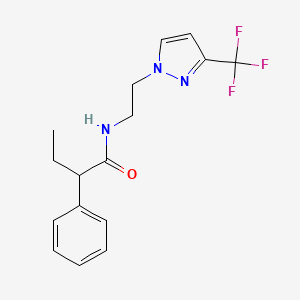
2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide is a chemical compound that is commonly used in scientific research. It is also known as TFE-011 and is classified as a selective antagonist of the TLR7 receptor. This compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
作用機序
The mechanism of action of 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide is through its selective antagonism of the TLR7 receptor. This receptor is involved in the immune response and is upregulated in various diseases, including cancer and autoimmune disorders. By inhibiting the TLR7 receptor, this compound can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide are complex and varied. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation.
実験室実験の利点と制限
The advantages of using 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide in lab experiments include its selectivity for the TLR7 receptor, its anti-inflammatory properties, and its potential therapeutic applications. However, limitations include its complex synthesis process and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide. These include further studies on its potential therapeutic applications in cancer and autoimmune disorders, as well as its potential use in combination with other therapies. Additionally, research could focus on improving the synthesis process and reducing potential toxicity. Finally, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on different cell types and tissues.
合成法
The synthesis of 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide is a complex process that involves several steps. The first step involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with 2-bromoethylbenzene in the presence of a palladium catalyst. This reaction produces 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylbenzene, which is then reacted with butanoyl chloride to produce the final product.
科学的研究の応用
2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used in the treatment of autoimmune disorders such as lupus and rheumatoid arthritis. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c1-2-13(12-6-4-3-5-7-12)15(23)20-9-11-22-10-8-14(21-22)16(17,18)19/h3-8,10,13H,2,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLMZIUZILFGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

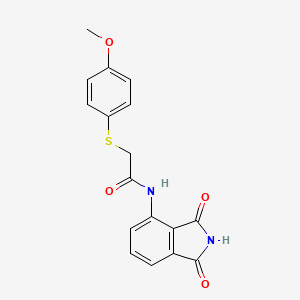
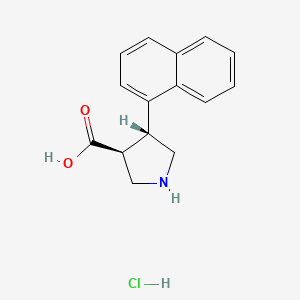
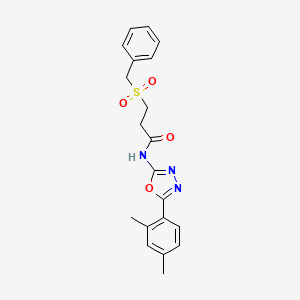
![methyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2951557.png)
![2-(3-Chlorophenyl)-6-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-4-ethoxyquinoline](/img/structure/B2951558.png)

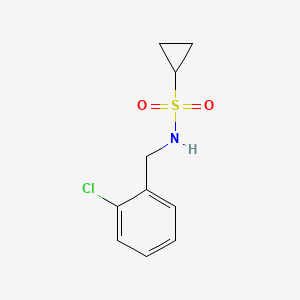
![5-(furan-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2951567.png)
![N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2951569.png)
![(1beta,4beta)-2beta,3beta-Epoxy-6beta-(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B2951570.png)
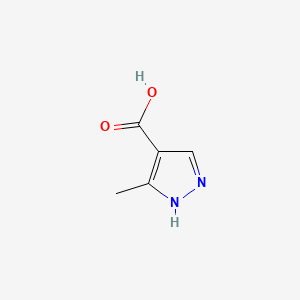
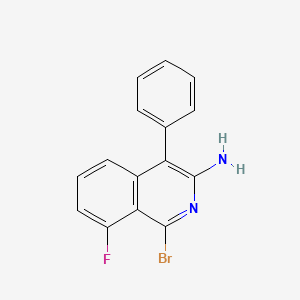

![(Z)-2-(3-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951574.png)